molecular formula C13H14N2O5S B6634206 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid

4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid

Cat. No.: B6634206
M. Wt: 310.33 g/mol
InChI Key: JCJFHSCJGGVNNI-UHFFFAOYSA-N
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Description

4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid is a complex organic compound characterized by the presence of a cyano group, a methyl group, a sulfonyl group, and a morpholine ring

Properties

IUPAC Name

4-(4-cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-6-11(3-2-10(9)7-14)21(18,19)15-4-5-20-12(8-15)13(16)17/h2-3,6,12H,4-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJFHSCJGGVNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC(C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-cyano-3-methylbenzene, followed by sulfonation to introduce the sulfonyl group. The resulting intermediate is then reacted with morpholine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid methyl ester
  • 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxamide
  • 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylate

Uniqueness

Compared to similar compounds, 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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